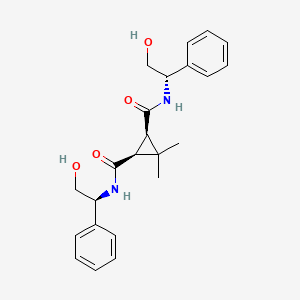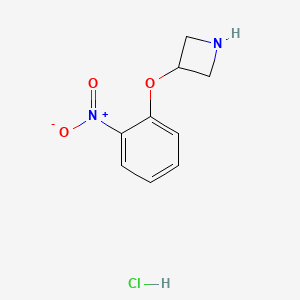
tert-butyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate is a compound notable for its diverse applications in scientific research. This compound's unique structural features facilitate its use in various domains, from chemistry to biology, and even extending to potential medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate involves several steps, starting from the selection of appropriate starting materials. Typically, piperidine and oxadiazole derivatives serve as the backbone for the synthesis.
Step 1: Piperidine is reacted with a carboxylate ester under anhydrous conditions.
Step 2: The resulting intermediate is then coupled with a methyl-pyrazole derivative.
Step 3: The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Scaling up for industrial production requires optimization of these steps to ensure high yields and cost-effectiveness. Large-scale reactors and continuous flow chemistry techniques can enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert it into a more hydrogenated form.
Substitution: Common in organic synthesis, substitution reactions can modify this compound to form various derivatives.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution conditions: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
Major Products Formed
Oxidation: Can form carboxylic acids or ketones.
Reduction: May result in alcohols or simpler hydrocarbons.
Substitution: Various halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It is used in creating various functional materials and catalysts.
Biology
In biological research, this compound aids in the study of enzymatic processes and metabolic pathways. Its structure allows it to interact with specific biomolecules, making it a valuable tool in biochemistry.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.
Industry
Industrially, tert-butyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate is utilized in the manufacture of fine chemicals and specialty materials.
Mecanismo De Acción
This compound exerts its effects by interacting with specific molecular targets.
Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: These interactions can affect signaling pathways, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
Compared to other similar compounds, tert-butyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate stands out due to its unique combination of structural features and reactivity.
List of Similar Compounds
Piperidine derivatives
Oxadiazole-containing compounds
Pyrazole-linked molecules
Its uniqueness lies in the synergy of these functional groups, which endows it with distinct chemical and biological properties.
Hope you enjoyed that deep dive! Anything else you’d like to explore?
Propiedades
IUPAC Name |
tert-butyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O4/c1-18(2,3)27-17(26)24-7-5-12(6-8-24)16(25)19-10-14-21-15(22-28-14)13-9-20-23(4)11-13/h9,11-12H,5-8,10H2,1-4H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOHUOBQOLAVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B2722473.png)



![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2722479.png)

![methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate](/img/structure/B2722482.png)
![1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2722483.png)

![2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2722487.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)

![1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2722494.png)
